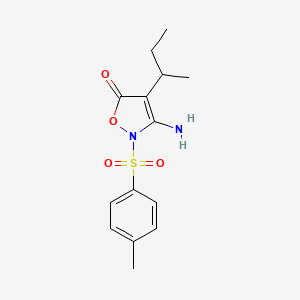
3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoxazole ring substituted with amino, sec-butyl, and tosyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.
Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Sec-Butyl Substitution: The sec-butyl group is typically introduced through alkylation reactions.
Tosylation: The tosyl group is introduced using tosyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino and tosyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tosyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Applications De Recherche Scientifique
3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active site residues, while the tosyl group can participate in hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-4-(tert-butyl)-2-tosylisoxazol-5(2H)-one
- 3-Amino-4-(sec-butyl)-2-methylisoxazol-5(2H)-one
- 3-Amino-4-(sec-butyl)-2-tosylisoxazol-4(2H)-one
Uniqueness
3-Amino-4-(sec-butyl)-2-tosylisoxazol-5(2H)-one is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the sec-butyl group, in particular, influences the compound’s steric and electronic properties, differentiating it from similar compounds.
Propriétés
Numéro CAS |
6940-73-4 |
|---|---|
Formule moléculaire |
C14H18N2O4S |
Poids moléculaire |
310.37 g/mol |
Nom IUPAC |
3-amino-4-butan-2-yl-2-(4-methylphenyl)sulfonyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H18N2O4S/c1-4-10(3)12-13(15)16(20-14(12)17)21(18,19)11-7-5-9(2)6-8-11/h5-8,10H,4,15H2,1-3H3 |
Clé InChI |
JIIAFFKUKJAABZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=C(N(OC1=O)S(=O)(=O)C2=CC=C(C=C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


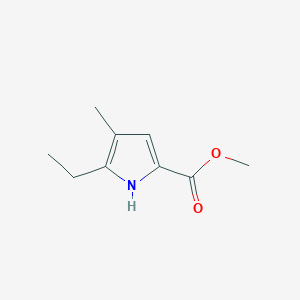
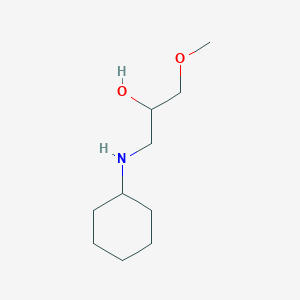

![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-](/img/structure/B12875864.png)
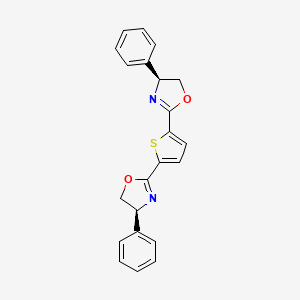

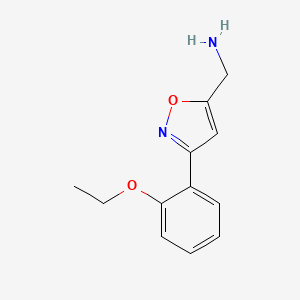


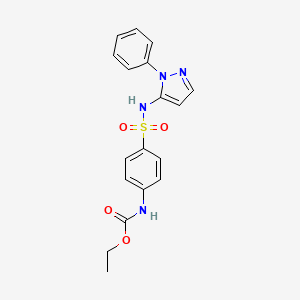
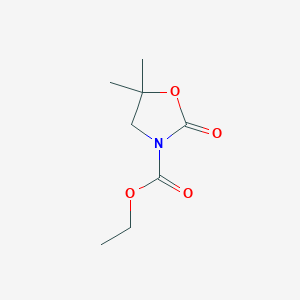

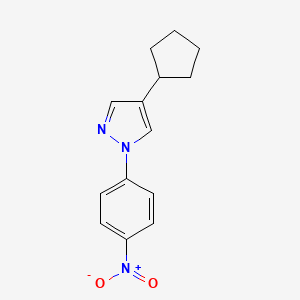
![3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12875930.png)
